molecular formula C8H14O6 B14288807 2,2-Dihydroxyoctanedioic acid CAS No. 128196-23-6

2,2-Dihydroxyoctanedioic acid

Cat. No.: B14288807
CAS No.: 128196-23-6
M. Wt: 206.19 g/mol
InChI Key: USTDCAHSAWMNFB-UHFFFAOYSA-N
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Description

2,2-Dihydroxyoctanedioic acid is an organic compound with the molecular formula C8H14O6 It is a derivative of octanedioic acid, featuring two hydroxyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dihydroxyoctanedioic acid can be synthesized through the oxidation of suitable precursors. One common method involves the oxidation of 2,2-dihydroxy-1,3-dioxane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dihydroxyoctanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and amination reagents like ammonia or primary amines.

Major Products:

    Oxidation: Formation of 2,2-dioxooctanedioic acid or 2,2-dicarboxyoctanedioic acid.

    Reduction: Formation of 2,2-dihydroxyoctanol or 2,2-dihydroxyoctane.

    Substitution: Formation of 2,2-dihalooctanedioic acid or 2,2-diaminooctanedioic acid.

Scientific Research Applications

2,2-Dihydroxyoctanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of biodegradable polymers, plasticizers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-dihydroxyoctanedioic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and contributing to its observed effects.

Comparison with Similar Compounds

    2-Hydroxyoctanedioic acid: Lacks one hydroxyl group compared to 2,2-dihydroxyoctanedioic acid.

    2,3-Dihydroxyoctanedioic acid: Has hydroxyl groups on the second and third carbon atoms.

    2,2-Dihydroxydecanedioic acid: Contains a longer carbon chain.

Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

128196-23-6

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

2,2-dihydroxyoctanedioic acid

InChI

InChI=1S/C8H14O6/c9-6(10)4-2-1-3-5-8(13,14)7(11)12/h13-14H,1-5H2,(H,9,10)(H,11,12)

InChI Key

USTDCAHSAWMNFB-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCC(C(=O)O)(O)O

Origin of Product

United States

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